4,4-diphenylbutanenitrile
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Overview
Description
4,4-diphenylbutanenitrile is an organic compound with the molecular formula C16H15N. It is characterized by the presence of two phenyl groups attached to a butyronitrile backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenylbutanenitrile typically involves the reaction of diphenylacetonitrile with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4,4-diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4,4-diphenylbutanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,4-diphenylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
- 4-Bromo-2,2-diphenylbutyronitrile
- Diphenylacetonitrile
- 2,2-Diphenylpropionitrile
Comparison: 4,4-diphenylbutanenitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of two phenyl groups in this compound provides steric hindrance, affecting its reactivity in substitution reactions .
Properties
CAS No. |
22156-48-5 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
4,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |
InChI Key |
JYHNHWMZIXPAEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
22156-48-5 | |
Origin of Product |
United States |
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